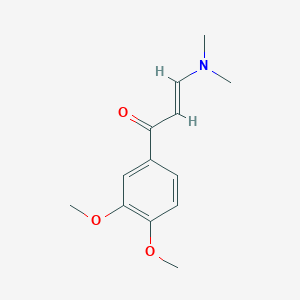

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Vue d'ensemble

Description

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group and a dimethylamino group attached to a propenone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes an aldol condensation to yield the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Organic Synthesis

Enaminones like (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one serve as versatile intermediates in organic synthesis. They can undergo various transformations, including:

- Condensation Reactions : They can react with aldehydes and ketones to form more complex molecules.

- Cyclization Reactions : Enaminones can facilitate the formation of heterocycles, which are crucial in drug development.

Table 1: Common Reactions Involving Enaminones

| Reaction Type | Description | Example Reaction |

|---|---|---|

| Condensation | Formation of larger molecules through condensation | Enaminone + Aldehyde → β-amino ketone |

| Cyclization | Formation of cyclic compounds | Enaminone + Isocyanate → Heterocyclic compound |

| Rearrangement | Structural rearrangements leading to new compounds | Enaminone rearrangement under acidic conditions |

Pharmaceutical Development

The compound has shown promise in the pharmaceutical industry due to its biological activity. Its structural components allow for interaction with various biological targets, making it a candidate for drug design.

- Anticancer Activity : Studies indicate that derivatives of this enaminone exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Research has demonstrated that enaminones can possess antibacterial and antifungal activities.

Case Study: Anticancer Activity

A study published in De Gruyter examined the anticancer potential of this compound derivatives. The results showed significant inhibition of cell proliferation in several cancer cell lines, suggesting a pathway for further drug development .

Crystal Structure Analysis

Understanding the crystalline structure of this compound is crucial for elucidating its properties and reactivity.

Table 2: Crystal Structure Parameters

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Unit Cell Dimensions | a = 7.7486 Å |

| b = 8.5148 Å | |

| c = 19.9822 Å | |

| β Angle | 100.341° |

| Volume | 1296.97 ų |

The crystal structure analysis reveals the arrangement of atoms and provides insight into intermolecular interactions that may contribute to its biological activity .

Mécanisme D'action

The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2E)-1-(3,4-dimethoxyphenyl)-3-(methylamino)prop-2-en-1-one

- (2E)-1-(3,4-dimethoxyphenyl)-3-(ethylamino)prop-2-en-1-one

- (2E)-1-(3,4-dimethoxyphenyl)-3-(propylamino)prop-2-en-1-one

Uniqueness

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a curcumin analogue, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dimethoxyphenyl group and a dimethylamino group attached to a propenone backbone, which is significant for its chemical reactivity and biological interactions.

- Chemical Formula : C₁₃H₁₇NO₃

- Molecular Weight : 235.29 g/mol

- CAS Number : 127172-22-9

- Melting Point : 123.7 °C

The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate, often in organic solvents like ethanol or methanol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate several biochemical pathways by interacting with enzymes or receptors. The specific mechanisms are still under investigation but may involve:

- Antioxidant Activity : The compound exhibits properties that can neutralize free radicals, potentially reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer).

- Findings :

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise in antimicrobial applications:

- Tested Microorganisms : Various bacterial strains.

- Results :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(3,4-dimethoxyphenyl)-3-(methylamino)prop-2-en-1-one | Structure | Moderate anticancer activity |

| (2E)-1-(3,4-dimethoxyphenyl)-3-(ethylamino)prop-2-en-1-one | Structure | Antimicrobial properties |

| (2E)-1-(3,4-dimethoxyphenyl)-3-(propylamino)prop-2-en-1-one | Structure | Lower cytotoxicity compared to the target compound |

Case Studies

Several case studies highlight the potential applications of this compound:

- Study on Breast Cancer Cells :

-

Antioxidant Efficacy Assessment :

- A comparative study showed that the compound had superior antioxidant activity compared to traditional antioxidants like vitamin C when tested using DPPH radical scavenging assays.

Propriétés

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPCYQIUOSDKPA-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363224 | |

| Record name | (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127172-22-9 | |

| Record name | (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the crystal structure of (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one?

A1: The crystal structure of this compound has been determined using X-ray diffraction analysis []. The compound crystallizes in the monoclinic crystal system, specifically in the P21/c space group. The unit cell dimensions are: a = 7.7486(4) Å, b = 8.5148(3) Å, c = 19.9822(9) Å, and β = 100.341(2)°. The unit cell volume is 1296.97(10) Å3, and it contains four molecules of the compound (Z = 4).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.